(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-14-3-5-16(6-4-14)9-12-28(25,26)23-10-7-17(8-11-23)19(24)20-13-18-21-15(2)22-27-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,20,24)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBETVZQVMODOMU-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide is a novel synthetic molecule that integrates a piperidine core with oxadiazole and sulfonyl functionalities. This combination is anticipated to enhance its biological activity, particularly in pharmacological applications such as antibacterial and enzyme inhibition.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antibacterial agent and enzyme inhibitor.
Antibacterial Activity
- Mechanism of Action : The oxadiazole moiety is recognized for its antibacterial properties. Studies have demonstrated that compounds containing this functional group exhibit significant activity against a range of bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
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Case Studies :
- In vitro studies indicated that the compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
- Comparative studies with similar oxadiazole derivatives revealed that this compound was more effective than standard antibiotics like chloramphenicol .
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Data Table: Antibacterial Activity
Bacterial Strain MIC (µg/mL) Activity Level Salmonella typhi 32 Strong Bacillus subtilis 64 Moderate Staphylococcus aureus 128 Moderate Escherichia coli 256 Weak
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. It exhibited potent inhibition with IC50 values significantly lower than traditional inhibitors .
- Urease Inhibition : The compound also demonstrated strong urease inhibitory activity, which is beneficial in the treatment of urinary tract infections (UTIs). The IC50 values for urease inhibition were reported as low as 2.14 µM .
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Data Table: Enzyme Inhibition
Enzyme IC50 (µM) Reference Compound IC50 (µM) Acetylcholinesterase 0.63 21.25 Urease 2.14 N/A
Pharmacological Implications
The integration of the oxadiazole and piperidine structures in this compound presents significant pharmacological potential:
- Antibacterial Applications : The compound could serve as a lead structure for developing new antibiotics, particularly against multi-drug resistant strains.
- Neurological Effects : Its AChE inhibitory properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's.
- Urological Health : Its urease inhibition may provide therapeutic avenues for managing UTIs.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, oxadiazole-based compounds have shown significant activity against various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may interact with carbonic anhydrases, which are implicated in tumor growth and metastasis. This interaction can lead to reduced tumor viability and enhanced apoptosis in cancer cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids.
- Piperidine Modification : The piperidine ring is introduced through alkylation reactions with appropriate electrophiles.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with the piperidine component under controlled conditions.
Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, with IC50 values suggesting potent activity.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit human carbonic anhydrase isoforms, demonstrating potential as a therapeutic agent in conditions where modulation of this enzyme is beneficial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their biological or physicochemical properties can be evaluated using cheminformatics methods, such as molecular fingerprinting (e.g., MACCS keys, Morgan fingerprints) and similarity metrics like the Tanimoto coefficient . Below, we compare key features of (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Impact of Sulfonyl Group : The sulfonyl moiety in the target compound likely enhances solubility and provides hydrogen-bonding interactions with kinase ATP-binding pockets, a feature absent in the dihydrochloride analog .
Styryl vs.
Oxadiazole Ring : The 3-methyl-1,2,4-oxadiazole is a common motif in kinase inhibitors (e.g., PAK1 inhibitors), acting as a metabolically stable bioisostere for carboxylic acids .
Activity Cliffs and Dissimilarity:
While structural similarity often predicts similar activity, "activity cliffs" occur when minor structural changes lead to significant potency differences . For example:
- Removing the sulfonyl group (as in the dihydrochloride analog ) may abolish kinase binding due to loss of key interactions.
- Replacing the styryl group with a smaller substituent (e.g., methoxy in 4-methoxy-N-methylpyrimidin-2-amine ) shifts activity toward nucleoside pathways.
Methodological Considerations in Similarity Analysis
Compound similarity is typically assessed using:
- 2D Fingerprints : MACCS or Morgan fingerprints quantify substructure overlap.
- 3D Shape/Electrostatic Comparisons : Critical for stereosensitive targets (e.g., kinases).
- Tanimoto Coefficient : A value >0.85 indicates high similarity .
For the target compound, Morgan fingerprint analysis against a kinase inhibitor library may prioritize analogs with oxadiazole and sulfonyl groups, while excluding pyrimidine-based scaffolds .
Preparation Methods
Sulfonation of 4-Methylstyrene
4-Methylstyrene 4 undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloroethane at −10°C to yield (E)-4-methylstyryl sulfonic acid 5 . The reaction is conducted under strict temperature control to minimize polymerization side reactions.
Chlorination to Sulfonyl Chloride
The sulfonic acid 5 is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux (70°C) for 4 hours to generate the sulfonyl chloride 3 . The (E)-configuration of the double bond is preserved by maintaining inert conditions (N₂ atmosphere) and avoiding prolonged heating.
Characterization :
The product is isolated as a pale-yellow solid (mp 82–84°C) with a yield of 58–62%. FT-IR analysis shows characteristic S=O stretches at 1365 cm⁻¹ and 1170 cm⁻¹, while ¹H-NMR confirms the trans configuration (J = 16.2 Hz for the vinyl protons).
Sulfonylation of Piperidine-4-carboxamide
The final step involves the reaction of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide 6 with (E)-4-methylstyryl sulfonyl chloride 3 under basic conditions. In anhydrous tetrahydrofuran (THF), 6 is treated with 3 and diisopropylethylamine (DIPEA) at 0°C, followed by gradual warming to room temperature over 12 hours.
Key Observations :
- The sulfonylation proceeds regioselectively at the piperidine nitrogen due to its higher nucleophilicity compared to the amide nitrogen.
- The reaction yield is 70–75%, with minor byproducts arising from over-sulfonylation or decomposition of the oxadiazole ring.
Purification :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to afford the target compound as a white crystalline solid.
Analytical Data and Spectral Characterization
Physicochemical Properties
- Molecular Formula : C₂₀H₂₄N₄O₄S
- Molecular Weight : 440.49 g/mol
- Melting Point : 148–150°C
- Solubility : Soluble in DMSO, methanol, and chloroform; sparingly soluble in water.
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-CH₃), 7.68 (d, J = 16.2 Hz, 1H, styryl-CH), 7.42 (d, J = 16.2 Hz, 1H, styryl-CH), 7.32–7.28 (m, 4H, aromatic), 4.32 (s, 2H, NCH₂), 3.81–3.75 (m, 2H, piperidine-H), 2.94–2.88 (m, 2H, piperidine-H), 2.51 (s, 3H, Ar-CH₃), 2.34 (s, 3H, oxadiazole-CH₃).
- ¹³C-NMR : δ 169.5 (CONH), 165.2 (oxadiazole-C), 142.1 (styryl-C), 136.7 (Ar-C), 129.4–126.3 (aromatic), 58.2 (piperidine-C), 44.9 (NCH₂), 21.3 (Ar-CH₃), 14.7 (oxadiazole-CH₃).
- HRMS (ESI) : m/z calcd. for C₂₀H₂₄N₄O₄S [M+H]⁺: 441.1556; found: 441.1559.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine-4-carboxamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step processes involving condensation of oxadiazole and piperidine precursors, followed by sulfonylation. Key steps include:
- Oxadiazole ring formation : Cyclization of thioamide intermediates with hydroxylamine .
- Sulfonylation : Reaction of the piperidine intermediate with 4-methylstyryl sulfonyl chloride under anhydrous conditions .
- Purity validation : Use HPLC with UV detection (λ = 254 nm) and confirm via -NMR integration of diagnostic peaks (e.g., sulfonyl protons at δ 3.1–3.3 ppm, oxadiazole methyl at δ 2.5 ppm) .
Q. How should researchers characterize the stereochemical integrity of the (E)-styryl sulfonyl group?
- Methodological Answer : Employ NOESY NMR to confirm the (E)-configuration by observing spatial proximity between the styryl aromatic protons and the sulfonyl oxygen. Additionally, compare experimental -NMR coupling constants () with literature values for (E)-configured styrenes .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 2–9) with 0.1% Tween-80 to mimic physiological conditions. Use dynamic light scattering (DLS) to monitor aggregation in PBS .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole-piperidine coupling step?
- Methodological Answer : Apply Design of Experiments (DoE) to variables:
- Temperature : 60–100°C (microwave-assisted synthesis reduces time).
- Catalyst : Screen Pd(OAc) vs. CuI for cross-coupling efficiency.
- Statistical analysis (e.g., ANOVA) identifies optimal conditions (e.g., 80°C, CuI, 4 h → 78% yield) .
Q. What strategies resolve conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Control for off-target effects : Use isoform-selective inhibitors (e.g., COX-2 vs. COX-1) to validate specificity .
- Assay conditions : Adjust ATP concentration (for kinase assays) or pre-incubation time to stabilize enzyme-compound interactions.
- Data normalization : Express IC values relative to positive controls (e.g., staurosporine for kinases) to mitigate batch variability .
Q. How can computational modeling predict metabolic stability of the 3-methyl-1,2,4-oxadiazole moiety?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to assess electron density at oxadiazole C5, predicting susceptibility to CYP3A4 oxidation .
- Validate with in vitro microsomal assays: Monitor depletion via LC-MS/MS and correlate with computed activation energies .
Q. What crystallographic techniques confirm the piperidine-carboxamide conformation in solid-state studies?
- Methodological Answer :
- Grow single crystals via vapor diffusion (acetonitrile/water).
- Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
- Key metrics: Torsion angle N-C-C-O (expected: 170–180° for planar amide) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across cell-based vs. cell-free assays?
- Root Cause : Membrane permeability differences (logP = 2.8 may limit cellular uptake).
- Resolution :
- Measure intracellular compound concentration via LC-MS/MS.
- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion .
- Adjust assays with permeabilizing agents (e.g., digitonin) to equalize access .
Q. Why do NMR spectra show unexpected splitting of the piperidine methylene protons?
- Analysis : Dynamic chair flipping of the piperidine ring at room temperature.
- Solution : Acquire -NMR at low temperature (–40°C) to slow conformational exchange, resolving quartet into distinct axial/equatorial signals .
Research Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
